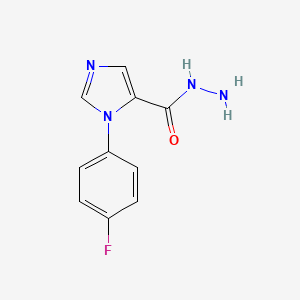![molecular formula C11H22N2O2 B2740172 tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate CAS No. 351369-20-5](/img/new.no-structure.jpg)
tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyrrolidinyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring
Industrial Production Methods
In an industrial setting, the compound is likely produced using large-scale chemical reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the pyrrolidinyl ring to pyrrolidinone.
Reduction: : Reduction of the carbamate group to an amine.
Substitution: : Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Pyrrolidinone derivatives.
Reduction: : Amines.
Substitution: : Derivatives with different functional groups replacing the tert-butyl group.
Aplicaciones Científicas De Investigación
Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.
Comparación Con Compuestos Similares
Tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate: is unique due to its specific structural features. Similar compounds include:
Pyrrolidinyl carbamates: : Variants with different substituents on the pyrrolidinyl ring.
Tert-butyl carbamates: : Compounds with the tert-butyl group attached to different functional groups.
Propiedades
Número CAS |
351369-20-5 |
|---|---|
Fórmula molecular |
C11H22N2O2 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl-[[(3R,4R)-4-methylpyrrolidin-3-yl]methyl]carbamic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13(10(14)15)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Clave InChI |
IKMYJVLUVPHIMD-DTWKUNHWSA-N |
SMILES |
CC1CNCC1CNC(=O)OC(C)(C)C |
SMILES isomérico |
C[C@H]1CNC[C@@H]1CN(C(=O)O)C(C)(C)C |
SMILES canónico |
CC1CNCC1CN(C(=O)O)C(C)(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dichlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2740090.png)
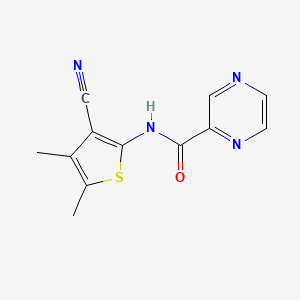
![2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2740093.png)
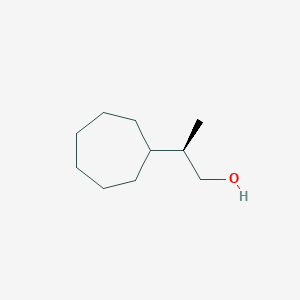
![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride](/img/structure/B2740098.png)
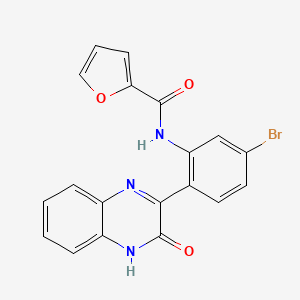
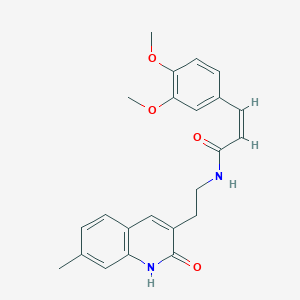

![5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2740104.png)
![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)
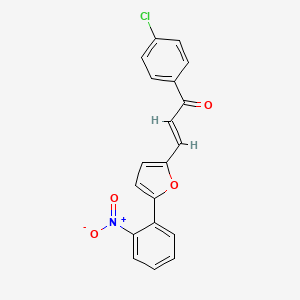
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)
